molecular formula C12H12N4O B1684346 (E)-5-(2-Benzylidene-1-methylhydrazinyl)pyridazin-3(2H)-one

(E)-5-(2-Benzylidene-1-methylhydrazinyl)pyridazin-3(2H)-one

Cat. No.: B1684346
M. Wt: 228.25 g/mol
InChI Key: CTGDOGPKSFBVDA-RIYZIHGNSA-N
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Preparation Methods

The synthesis of RG7304 involves several steps, starting with the preparation of the core structure, which includes a pyridazinone ring. The synthetic route typically involves the following steps:

Industrial production methods for RG7304 would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

RG7304 undergoes several types of chemical reactions:

Common reagents used in these reactions include hydrazine, benzaldehyde derivatives, and various oxidizing and reducing agents. The major products formed from these reactions are typically derivatives of the core pyridazinone structure with various substituents.

Scientific Research Applications

RG7304 has several scientific research applications:

Mechanism of Action

RG7304 exerts its effects by inhibiting the Ras-Raf-MEK-ERK signaling pathway. This pathway is involved in cell division, differentiation, and survival. By inhibiting this pathway, RG7304 can reduce cell proliferation and induce apoptosis in cancer cells. The molecular targets of RG7304 include the MEK and RAF proteins, which are key components of the pathway .

Comparison with Similar Compounds

RG7304 is unique in its dual inhibition of both MEK and RAF proteins. Similar compounds include:

RG7304’s uniqueness lies in its ability to inhibit both MEK and RAF, providing a more comprehensive inhibition of the Ras-Raf-MEK-ERK pathway compared to compounds that target only one of these proteins.

Properties

Molecular Formula

C12H12N4O

Molecular Weight

228.25 g/mol

IUPAC Name

4-[[(E)-benzylideneamino]-methylamino]-1H-pyridazin-6-one

InChI

InChI=1S/C12H12N4O/c1-16(11-7-12(17)15-13-9-11)14-8-10-5-3-2-4-6-10/h2-9H,1H3,(H,15,17)/b14-8+

InChI Key

CTGDOGPKSFBVDA-RIYZIHGNSA-N

Isomeric SMILES

CN(C1=CC(=O)NN=C1)/N=C/C2=CC=CC=C2

SMILES

CN(C1=CC(=O)NN=C1)N=CC2=CC=CC=C2

Canonical SMILES

CN(C1=CC(=O)NN=C1)N=CC2=CC=CC=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CKI27;  CK127;  CK 127;  RG7304;  RG7304;  RG 7304 R7304.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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